(4-Chlorophenyl)acetone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

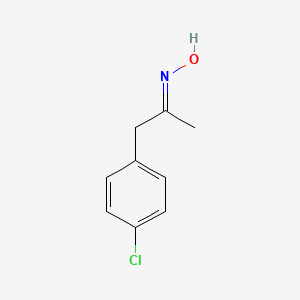

(4-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is derived from (4-chlorophenyl)acetone and is known for its applications in various chemical and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetone oxime can be synthesized through the condensation of (4-chlorophenyl)acetone with hydroxylamine hydrochloride. The reaction typically involves the following steps:

- Dissolve (4-chlorophenyl)acetone in ethanol.

- Add hydroxylamine hydrochloride and sodium acetate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated oxime.

- Recrystallize the product from ethanol to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: (4-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:

Reduction: Reduction of the oxime group to form corresponding amines using reagents like sodium borohydride or hydrogenation catalysts.

Hydrolysis: Hydrolysis of the oxime to regenerate the parent ketone and hydroxylamine under acidic or basic conditions.

Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Reduction: Sodium borohydride, hydrogen gas with palladium or platinum catalysts.

Hydrolysis: Hydrochloric acid, sulfuric acid, or sodium hydroxide.

Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed:

Reduction: Primary or secondary amines.

Hydrolysis: (4-Chlorophenyl)acetone and hydroxylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Biological Properties

Antioxidant and Antimicrobial Activity

Research indicates that oxime derivatives, including (4-chlorophenyl)acetone oxime, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which is crucial for preventing oxidative damage in biological systems. A study highlighted that acetone O-(4-chlorophenylsulfonyl) oxime demonstrated both antimicrobial and antioxidant activities, making it a candidate for agricultural applications to enhance plant resistance against pathogens and oxidative stress .

Phytoremediation Potential

Acetone O-(4-chlorophenylsulfonyl) oxime has shown promise in alleviating heavy metal stress in plants. In experiments with maize seedlings, this compound enhanced the plants' ability to accumulate cadmium while mitigating oxidative damage caused by heavy metals. The results suggested that it could be utilized in phytoremediation strategies to rehabilitate contaminated soils .

Pharmaceutical Applications

Cancer Therapeutics

Oximes have been explored for their potential as anticancer agents. Various studies have reported that oxime derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, certain oxime compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Neuroprotective Effects

Research has also indicated that some oxime derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These compounds may help reactivate enzymes inhibited by neurotoxic substances, thereby providing a protective effect against neuronal damage .

Environmental Applications

Heavy Metal Stress Mitigation

The application of this compound has been studied in the context of reducing the effects of heavy metals on plant health. In controlled experiments, it was found to significantly decrease membrane damage and enhance the overall metabolic activity of maize under copper and cadmium stress conditions . This suggests its potential use in agricultural practices aimed at improving crop resilience against environmental pollutants.

Case Studies

Mecanismo De Acción

The mechanism of action of (4-Chlorophenyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparación Con Compuestos Similares

(4-Chlorophenyl)acetone: The parent ketone from which the oxime is derived.

(4-Chlorophenyl)acetone hydrazone: Another derivative with a similar structure but different reactivity.

(4-Chlorophenyl)acetone semicarbazone: A related compound with a semicarbazide group instead of an oxime group.

Uniqueness: (4-Chlorophenyl)acetone oxime is unique due to its specific reactivity and the ability to form stable complexes with various reagents. Its oxime group provides distinct chemical properties, such as the ability to undergo selective reduction and hydrolysis reactions, making it valuable in synthetic chemistry and industrial applications .

Actividad Biológica

(4-Chlorophenyl)acetone oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula C9H10ClN and is characterized by the presence of a chlorophenyl group attached to an acetone oxime functional group. The oxime group is known for its ability to participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. This interaction can lead to:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be beneficial in drug development for conditions where enzyme overactivity is problematic.

- Antimicrobial Activity : Studies indicate that oxime derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity. A study highlighted that higher concentrations of certain oxime derivatives led to enhanced antimicrobial effects against tested microorganisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism appears to involve inducing apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, oxime derivatives have been shown to affect cell proliferation and survival in various cancer cell lines .

Neuroprotective Effects

In neuropharmacological studies, certain oxime derivatives demonstrated neuroprotective effects by reactivating acetylcholinesterase inhibited by organophosphate compounds like malathion. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

-

Cadmium Stress Mitigation in Plants :

A study involving maize seedlings showed that exogenous application of acetone O-(4-chlorophenylsulfonyl) oxime (AO) alleviated cadmium-induced oxidative stress. The treatment improved photosynthetic efficiency and antioxidant enzyme activity, indicating a protective role against heavy metal toxicity . -

Neuroprotection in Rodent Models :

Research involving rodent models demonstrated that certain oxime derivatives could protect against neurotoxic effects caused by organophosphates, suggesting their potential use as therapeutic agents in neurotoxicity .

Research Findings Summary Table

Propiedades

IUPAC Name |

(NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVQXFWTRCZDQE-YRNVUSSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.